molecular formula C8H8BrFO B13562644 (5-Bromo-4-fluoro-2-methylphenyl)methanol

(5-Bromo-4-fluoro-2-methylphenyl)methanol

Cat. No.: B13562644
M. Wt: 219.05 g/mol
InChI Key: VVKRCQPBZXNRMZ-UHFFFAOYSA-N
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Description

(5-Bromo-4-fluoro-2-methylphenyl)methanol ( 1780185-98-9) is a valuable benzyl alcohol derivative with the molecular formula C 8 H 8 BrFO and a molecular weight of 219.05 g/mol . This compound is an important chemical intermediate, or building block, in organic synthesis and pharmaceutical research. Its structure, featuring a bromo and a fluoro substituent on the aromatic ring, makes it a versatile precursor for constructing more complex molecules via various cross-coupling reactions and functional group transformations . This chemical scaffold is particularly relevant in medicinal chemistry. Research indicates that closely related bromo- and fluoro-substituted phenyl methanol intermediates are used in the synthesis of active pharmaceutical ingredients. For example, similar compounds have been utilized as key intermediates in the development of SGLT2 inhibitors for diabetes treatment and other pharmacologically active molecules . The presence of both bromine and fluorine allows for precise structural modifications, enabling researchers to optimize the properties of potential drug candidates. Researchers can handle this compound as a solid and should store it according to standard laboratory safety protocols. The product is supplied for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8BrFO

Molecular Weight

219.05 g/mol

IUPAC Name

(5-bromo-4-fluoro-2-methylphenyl)methanol

InChI

InChI=1S/C8H8BrFO/c1-5-2-8(10)7(9)3-6(5)4-11/h2-3,11H,4H2,1H3

InChI Key

VVKRCQPBZXNRMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1CO)Br)F

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 4 Fluoro 2 Methylphenyl Methanol

Strategic Design and Precursor Selection for Targeted Synthesis

The successful synthesis of (5-Bromo-4-fluoro-2-methylphenyl)methanol (B6234073) hinges on the logical selection of a starting material that facilitates the regioselective introduction of the required substituents. A plausible and efficient strategy commences with a commercially available or readily synthesized precursor, 5-Fluoro-2-methylaniline. chemicalbook.com This aniline (B41778) derivative provides a scaffold with the methyl and fluoro groups in the desired relative positions, simplifying the subsequent halogenation step. The amino group serves as a versatile handle for further functionalization, guiding the synthetic design towards the introduction of the bromo and, ultimately, the hydroxymethyl moieties.

An alternative conceptual approach could involve the late-stage introduction of the fluorine atom. For instance, starting with 5-Bromo-2-methylbenzoic acid, methods for selective fluorination could be explored. chemicalbook.com However, controlling the regioselectivity of electrophilic fluorination on a polysubstituted benzene (B151609) ring can be challenging. Therefore, the strategy beginning with the fluorinated aniline is often preferred for its anticipated higher regiochemical control.

Multistep Synthetic Routes and Controlled Reaction Conditions

The transformation of the selected precursor into the target alcohol involves a sequence of reactions, each requiring carefully controlled conditions to ensure high yield and purity.

Regioselective Halogenation Strategies (Bromination and Fluorination)

With 5-Fluoro-2-methylaniline as the starting material, the key halogenation step is the regioselective introduction of a bromine atom at the 5-position. The directing effects of the existing amino and methyl groups (both ortho-, para-directing) and the fluoro group (ortho-, para-directing) must be considered. The position para to the amino group and ortho to the methyl group is sterically accessible and electronically activated, making it the most probable site for electrophilic bromination. This leads to the formation of the key intermediate, 5-Bromo-4-fluoro-2-methylaniline. ossila.comchemzq.comsigmaaldrich.com Standard brominating agents such as N-bromosuccinimide (NBS) in a suitable solvent are typically employed for this transformation.

A patent for the synthesis of 5-bromo-4-fluoro-1H-indazole describes a similar bromination of 3-fluoro-2-methylaniline, highlighting the feasibility of such regioselective halogenations. google.com

Methylation and Hydroxymethylation Protocols

The synthetic strategy initiates with a precursor already containing the methyl group. The crucial step following bromination is the conversion of the amino group of 5-Bromo-4-fluoro-2-methylaniline into a hydroxymethyl group. This can be achieved through a two-step sequence involving the formation of a benzaldehyde (B42025) intermediate followed by its reduction.

The Sandmeyer reaction, a well-established method for the conversion of aryl amines, offers a pathway to introduce a formyl group. This involves the diazotization of the 5-Bromo-4-fluoro-2-methylaniline, followed by a reaction with a formaldehyde (B43269) equivalent. The resulting 5-Bromo-4-fluoro-2-methylbenzaldehyde (B6358712) can then be readily reduced to the target alcohol.

Alternatively, the amino group can be converted to a nitrile via the Sandmeyer reaction, which can then be hydrolyzed to a carboxylic acid and subsequently reduced.

The final step, the reduction of the aldehyde or a carboxylic acid derivative to the primary alcohol, is a standard and high-yielding transformation in organic synthesis. A variety of reducing agents can be employed for this purpose.

Reagent ClassSpecific ReagentsApplication
Hydride Reagents Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄)Reduction of aldehydes and carboxylic acids (or their esters) to alcohols. ncert.nic.in
Catalytic Hydrogenation H₂ gas with catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni)Reduction of aldehydes to alcohols.

For instance, a one-pot synthesis of a diphenylmethane (B89790) derivative has been reported which involves a Friedel-Crafts acylation to form a ketone, followed by an in-situ borohydride reduction to the corresponding alcohol. google.com This demonstrates the feasibility of reducing a carbonyl group in a substituted aromatic system to an alcohol.

Optimization of Reaction Yields and Stereoselectivity

As the target molecule is achiral, stereoselectivity is not a concern in this synthesis. The optimization of reaction yields primarily focuses on controlling side reactions during the bromination and diazotization steps. Careful control of temperature, reaction time, and stoichiometry of reagents is crucial. Purification of intermediates at each stage, for example through recrystallization or chromatography, is essential to ensure the purity of the final product.

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methods.

Catalytic Methods in Organic Synthesis

While the classical Sandmeyer reaction often utilizes stoichiometric copper salts, catalytic variants are being developed to minimize metal waste. Furthermore, the final reduction of the benzaldehyde or benzoic acid intermediate can be performed using catalytic hydrogenation, which is considered a greener alternative to the use of stoichiometric hydride reagents.

The development of novel catalytic systems for the direct hydroxymethylation of aryl halides could, in the future, provide a more direct and atom-economical route to compounds like this compound, bypassing the need for the aniline precursor and the associated diazotization chemistry.

Flow Chemistry and Continuous Processing Applications

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability. The reduction of 5-bromo-4-fluoro-2-methylbenzaldehyde to this compound is an ideal candidate for adaptation to a continuous flow process, particularly through catalytic hydrogenation.

In a typical setup, a solution of 5-bromo-4-fluoro-2-methylbenzaldehyde in a suitable solvent is continuously pumped through a heated packed-bed reactor containing a heterogeneous catalyst. Hydrogen gas is introduced into the flow stream either before or within the reactor. The product stream is then collected, and the desired alcohol can be isolated after solvent removal.

Key advantages of flow hydrogenation for this synthesis include:

Enhanced Safety: The small reactor volume significantly minimizes the risks associated with handling hydrogen gas and potentially exothermic reactions.

High Efficiency: The high surface area-to-volume ratio in microreactors leads to efficient mixing and heat transfer, resulting in faster reaction times and higher yields.

Catalyst Reusability: The use of packed-bed reactors with immobilized catalysts allows for easy separation of the catalyst from the product stream and its continuous reuse, reducing costs and waste.

Process Optimization: Reaction parameters such as temperature, pressure, flow rate, and stoichiometry can be rapidly screened and optimized to achieve the desired conversion and selectivity.

Below is a representative table illustrating typical conditions for the continuous flow hydrogenation of substituted benzaldehydes, which can be adapted for the synthesis of this compound.

CatalystSolventTemperature (°C)Pressure (bar)Residence TimeYield (%)
Pd/CEthanol (B145695)50-10010-502-10 min>95
Pt/CMethanol (B129727)40-8010-405-15 min>90
Raney NiIsopropanol (B130326)60-12020-603-12 min>92

Environmentally Benign Synthetic Protocols

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, this can be achieved by employing safer reagents, using renewable resources, and minimizing waste generation.

One promising green approach is the use of catalytic transfer hydrogenation. This method avoids the need for high-pressure hydrogen gas by using a hydrogen donor molecule, such as isopropanol or formic acid, in the presence of a suitable catalyst. Transition metal catalysts based on iron, manganese, or ruthenium are increasingly being explored as more sustainable alternatives to precious metal catalysts like palladium and platinum.

Another avenue for environmentally friendly synthesis is the use of biocatalysis. Enzymes, such as alcohol dehydrogenases (ADHs), can reduce aldehydes to alcohols with high selectivity under mild reaction conditions (room temperature and neutral pH) in aqueous media. Plant-based biocatalysts, for instance from common beans or their extracts, have demonstrated the ability to reduce a variety of substituted benzaldehydes.

Key features of environmentally benign reduction protocols:

Use of Greener Solvents: Replacing traditional volatile organic solvents with water or bio-based solvents like ethanol or glycerol.

Atom Economy: Catalytic methods have high atom economy as they are used in small amounts and are recyclable.

Renewable Reagents: Biocatalytic methods utilize renewable enzymes and can often be performed in water.

Mild Reaction Conditions: Biocatalytic and some catalytic transfer hydrogenation reactions proceed at or near ambient temperature and pressure, reducing energy consumption.

The following table summarizes various environmentally benign methods for the reduction of aromatic aldehydes.

MethodCatalyst/Reducing SystemSolventKey Advantages
Catalytic Transfer HydrogenationFe(II) or Mn(I) complexes / IsopropanolEthanolAvoids H2 gas, uses earth-abundant metals.
BiocatalysisAlcohol Dehydrogenase (ADH) or plant extractsWater/BufferMild conditions, high selectivity, renewable catalyst.
Photocatalytic ReductionOrganic dye / IsopropanolIsopropanolUses light as an energy source, mild conditions. rsc.org

Reactivity and Chemical Transformations of 5 Bromo 4 Fluoro 2 Methylphenyl Methanol

Reactions Involving the Hydroxymethyl Functional Group

The hydroxymethyl (-CH₂OH) group is a versatile functional handle that can undergo a variety of transformations typical of primary benzylic alcohols. These reactions are fundamental in synthetic organic chemistry for the construction of more complex molecules.

The primary alcohol moiety of (5-Bromo-4-fluoro-2-methylphenyl)methanol (B6234073) can be selectively oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage, forming 5-bromo-4-fluoro-2-methylbenzaldehyde (B6358712). Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (B109758) (DCM) are effective for this transformation. These conditions prevent over-oxidation to the carboxylic acid.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the benzylic alcohol directly to the corresponding carboxylic acid, 5-bromo-4-fluoro-2-methylbenzoic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) in a basic solution, or chromium trioxide (CrO₃) in an acidic medium (Jones oxidation).

TransformationProductTypical Reagents
Partial Oxidation5-bromo-4-fluoro-2-methylbenzaldehydePCC, DMP
Full Oxidation5-bromo-4-fluoro-2-methylbenzoic acidKMnO₄, Jones Reagent (CrO₃/H₂SO₄)

The hydroxyl group can readily participate in condensation reactions to form esters and ethers, which are important derivatives in various fields of chemical synthesis.

Esterification: In the presence of a carboxylic acid and a strong acid catalyst such as sulfuric acid (H₂SO₄), this compound can undergo Fischer esterification to yield the corresponding ester. The reaction is reversible and is typically driven to completion by removing water. Alternatively, for a more rapid and irreversible reaction, the alcohol can be treated with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base like pyridine.

Etherification: The formation of an ether can be achieved through several methods. Under acidic conditions, two molecules of the alcohol can condense to form a symmetrical dibenzyl ether, though this can be inefficient. nih.gov A more controlled synthesis of unsymmetrical ethers involves the Williamson ether synthesis. This two-step process begins with the deprotonation of the alcohol using a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to produce the desired ether. Various iron-catalyzed methods have also been developed for the dehydrative etherification of benzyl (B1604629) alcohols with other alcohols. researchgate.netacs.org

Direct nucleophilic substitution of the hydroxyl group is difficult due to its poor leaving group nature (-OH⁻). Therefore, the hydroxyl group must first be converted into a better leaving group. A common strategy is to transform it into a tosylate ester by reacting the alcohol with tosyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate is an excellent leaving group and is readily displaced by a wide range of nucleophiles (e.g., CN⁻, N₃⁻, I⁻).

Alternatively, the alcohol can be converted directly into a benzylic halide. Treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) will yield (5-bromo-4-fluoro-2-methylphenyl)methyl chloride or bromide, respectively. These benzylic halides are highly reactive towards nucleophilic substitution, proceeding through either Sₙ1 or Sₙ2 pathways depending on the reaction conditions and the nucleophile's strength.

Transformations of the Substituted Aromatic Ring System

The bromine atom on the aromatic ring is a key site for functionalization, particularly through transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The carbon-bromine bond in this compound provides a reactive handle for palladium-catalyzed cross-coupling, enabling the introduction of a wide variety of substituents onto the aromatic core.

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govnih.gov This method is highly versatile for synthesizing biaryl compounds or introducing alkyl, alkenyl, or alkynyl groups. The reaction is tolerant of many functional groups, including the hydroxymethyl group on the substrate. nih.gov

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Catalyst Base Solvent Temperature Coupling Partner
Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane/H₂O 90°C Arylboronic acid
Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 90-100°C Alkylboronic ester
CataCXium A K₃PO₄ 2-MeTHF 100°C Benzylboronic ester

Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne to form an arylethyne derivative. acs.orgnih.gov This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, such as triethylamine, which also serves as the solvent. soton.ac.uk Copper-free conditions have also been developed. nih.gov This reaction is fundamental for the synthesis of conjugated systems and is widely used in materials science and medicinal chemistry. acs.org

Table 2: Illustrative Conditions for Sonogashira Coupling of Aryl Bromides

Catalyst System Base Solvent Temperature Coupling Partner
Pd(PPh₃)₄, CuI Et₃N THF/Et₃N Room Temp. Terminal Alkyne
PdCl₂(PPh₃)₂, CuI DIPA Toluene 70°C Terminal Alkyne
[DTBNpP]Pd(crotyl)Cl TMP DMSO Room Temp. Terminal Alkyne

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.org The process requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). organic-chemistry.org The development of various generations of ligands has greatly expanded the scope of this reaction, allowing for the amination of a wide range of aryl halides with diverse amines, including anilines and alkylamines. wikipedia.org

Table 3: Illustrative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

Catalyst Precursor Ligand Base Solvent Temperature Coupling Partner
Pd₂(dba)₃ XPhos NaOtBu Toluene 80-110°C Primary/Secondary Amine
Pd(OAc)₂ BINAP Cs₂CO₃ Dioxane 100°C Arylamine
Pd(OAc)₂ P(t-Bu)₃ K₃PO₄ t-BuOH 100°C Primary/Secondary Amine

Directed ortho metalation is a powerful strategy for regioselective functionalization of aromatic rings. The process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). The resulting aryllithium intermediate can then be trapped with various electrophiles.

In this compound, both the hydroxymethyl group (or a protected version thereof) and the fluorine atom can act as directing groups. The fluorine atom is known to direct lithiation to its adjacent ortho position. The hydroxymethyl group also directs to its ortho position, although this site is sterically hindered by the adjacent methyl group. Therefore, deprotonation is most likely to occur at the C3 position, which is ortho to the fluorine atom. Reaction of the resulting organolithium species with an electrophile (e.g., CO₂, I₂, or an aldehyde) would introduce a new substituent at this specific position, a transformation not easily achievable through classical electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Rings

Nucleophilic aromatic substitution (SNAr) is a critical reaction for the functionalization of electron-deficient aromatic rings. The presence of electron-withdrawing groups on the ring is a prerequisite for this reaction to proceed, as they stabilize the negatively charged intermediate, known as the Meisenheimer complex.

In the case of this compound, the fluorine and bromine atoms act as electron-withdrawing groups through their inductive effects, thereby activating the ring towards nucleophilic attack. The fluorine atom, being highly electronegative, is a particularly potent activating group for SNAr reactions. Generally, in SNAr reactions involving aryl halides, the rate of displacement follows the order F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is facilitated by the strong electron-withdrawing nature of the fluorine atom.

The position of the substituents is also crucial. For an SNAr reaction to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the intermediate via resonance. In this compound, the fluorine atom is ortho to the bromine atom. This positioning would facilitate the displacement of a suitable leaving group by a nucleophile.

Table 1: Theoretical SNAr Reactions on this compound

NucleophilePotential ProductReaction Conditions (Hypothetical)
Sodium methoxide (B1231860) (NaOMe)(5-Bromo-4-methoxy-2-methylphenyl)methanolMethanol (B129727), heat
Ammonia (NH3)(5-Amino-4-fluoro-2-methylphenyl)methanol or (4-Amino-5-bromo-2-methylphenyl)methanolHigh pressure, heat
Sodium cyanide (NaCN)(5-Bromo-4-cyano-2-methylphenyl)methanolDimethylformamide (DMF), heat

Reductive Dehalogenation Pathways

Reductive dehalogenation is a chemical reaction that involves the removal of a halogen atom from a molecule and its replacement by a hydrogen atom. This process is a valuable synthetic tool for the removal of halogen atoms that may have been used as directing groups or for other strategic purposes during a synthesis.

For this compound, both the bromine and fluorine atoms are potential targets for reductive dehalogenation. However, the carbon-bromine bond is significantly weaker than the carbon-fluorine bond, making the selective removal of the bromine atom more feasible.

Several methods can be employed for reductive dehalogenation. Catalytic hydrogenation is a common and effective method, typically utilizing a palladium catalyst (e.g., palladium on carbon, Pd/C) and a source of hydrogen, such as hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate. Under these conditions, the bromo group is preferentially removed.

Alternative methods for reductive dehalogenation include the use of metal hydrides, such as tributyltin hydride (Bu3SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN), or dissolving metal reductions, for instance, using sodium in liquid ammonia. The choice of reagent and reaction conditions can influence the selectivity and efficiency of the dehalogenation process. The selective dehalogenation of the bromine atom would yield (4-fluoro-2-methylphenyl)methanol, a valuable intermediate in various synthetic applications.

Table 2: Potential Reductive Dehalogenation Reactions of this compound

Reagent/CatalystPotential ProductReaction Conditions (Hypothetical)
H2, Pd/C(4-Fluoro-2-methylphenyl)methanolEthanol (B145695), room temperature
Bu3SnH, AIBN(4-Fluoro-2-methylphenyl)methanolToluene, reflux
Na, liq. NH3(4-Fluoro-2-methylphenyl)methanol-78 °C

Advanced Spectroscopic and Spectrometric Characterization Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy would be the primary tool for elucidating the precise molecular structure of (5-Bromo-4-fluoro-2-methylphenyl)methanol (B6234073). A combination of one-dimensional and multi-dimensional NMR experiments would be essential for unambiguous assignment of all proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) signals.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals, a suite of two-dimensional NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks within the molecule. For this compound, it would show correlations between the aromatic protons, as well as the coupling between the benzylic protons of the methanol (B129727) group and the hydroxyl proton, if observable.

HSQC (Heteronuclear Single Quantum Coherence): This technique would identify which protons are directly attached to which carbon atoms. This would allow for the direct correlation of the proton signals with their corresponding carbon signals in the aromatic ring and the methyl and methanol substituents.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments would provide information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be crucial for confirming the substitution pattern on the aromatic ring by showing correlations between the methyl protons and adjacent aromatic carbons, and between the benzylic protons and the aromatic ring carbons.

A hypothetical data table of expected HMBC correlations is presented below:

Proton (¹H)Correlating Carbons (¹³C)
Methyl ProtonsAromatic carbon at position 2, Aromatic carbon at position 1, Aromatic carbon at position 3
Benzylic ProtonsAromatic carbon at position 1, Aromatic carbon at position 2, Aromatic carbon at position 6
Aromatic Proton H-3Carbon at position 1, Carbon at position 2, Carbon at position 4, Carbon at position 5
Aromatic Proton H-6Carbon at position 1, Carbon at position 2, Carbon at position 4, Carbon at position 5

This table is illustrative and based on expected connectivity. Actual chemical shifts are required for a definitive analysis.

Solid-State NMR Investigations for Polymorphism Analysis

Solid-state NMR (ssNMR) would be a valuable technique for investigating the presence of different crystalline forms, or polymorphs, of this compound. Polymorphism can significantly impact the physical properties of a compound. In ssNMR, differences in the local chemical environment and intermolecular interactions in different crystal packing arrangements would lead to distinct ¹³C and ¹⁹F chemical shifts. By comparing the ssNMR spectra of different batches or crystallization products, one could identify and characterize different polymorphic forms.

Fluorine-19 NMR Spectroscopic Analysis

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a highly informative technique. Fluorine-19 is a 100% naturally abundant nucleus with a high gyromagnetic ratio, making it a sensitive NMR probe. The ¹⁹F chemical shift is highly sensitive to the electronic environment.

The ¹⁹F NMR spectrum of this compound would be expected to show a single resonance, which would be split by coupling to the neighboring aromatic protons. The magnitude of these coupling constants would provide further confirmation of the substitution pattern on the aromatic ring.

Vibrational Spectroscopy (Infrared and Raman) for Structural and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and probing intermolecular interactions.

Conformational Analysis via Vibrational Modes

The vibrational spectrum of this compound would be complex, with contributions from the aromatic ring, the methyl group, and the methanol substituent. Specific vibrational modes, such as the C-O stretching and O-H bending frequencies of the methanol group, could be sensitive to the conformation of the molecule, particularly the orientation of the -CH₂OH group relative to the aromatic ring. By analyzing the vibrational spectra, potentially with the aid of computational modeling, it would be possible to gain insights into the preferred conformations of the molecule in the solid state or in solution.

A hypothetical data table of key expected vibrational modes is presented below:

Vibrational ModeExpected Wavenumber Range (cm⁻¹)
O-H Stretch (Hydrogen Bonded)3200 - 3500
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000
C=C Stretch (Aromatic Ring)1450 - 1600
C-O Stretch (Primary Alcohol)1050 - 1150
C-F Stretch1000 - 1400
C-Br Stretch500 - 600

This table provides general ranges for expected vibrational modes.

Investigation of Intramolecular and Intermolecular Hydrogen Bonding Interactions

The presence of the hydroxyl group in the methanol substituent makes this compound capable of forming hydrogen bonds. The position and shape of the O-H stretching band in the IR spectrum are highly sensitive to hydrogen bonding. A broad band in the region of 3200-3500 cm⁻¹ would be indicative of intermolecular hydrogen bonding in the condensed phase. The absence of a sharp "free" O-H stretching band at higher wavenumbers (around 3600 cm⁻¹) would suggest that most or all of the hydroxyl groups are involved in hydrogen bonding.

By studying the IR spectrum in different solvents or at different concentrations, one could further probe these hydrogen bonding interactions. For instance, in a non-polar solvent at low concentrations, a sharper "free" O-H band might be observed, indicating a reduction in intermolecular hydrogen bonding.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio. This technique would be instrumental in confirming the identity and elucidating the structure of this compound.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

To analyze this compound by mass spectrometry, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be employed to generate gas-phase ions from the sample with minimal fragmentation.

Electrospray Ionization (ESI): This technique is suitable for polar molecules and involves applying a high voltage to a liquid sample to create an aerosol. For this compound, ESI would likely produce protonated molecules [M+H]⁺ or adducts with solvent ions.

Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, volatile compounds. It uses a corona discharge to ionize the solvent, which then transfers charge to the analyte. This could also be a viable method for ionizing this compound.

A comprehensive search of scientific literature did not yield specific studies applying these techniques to this compound.

Tandem Mass Spectrometry (MS/MS) for Complex Structure Determination

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically to study the fragmentation of a selected precursor ion. This technique is invaluable for structural elucidation. In an MS/MS experiment on this compound, the molecular ion or a protonated molecule would be isolated and then fragmented by collision-induced dissociation. The resulting fragment ions would provide detailed information about the molecule's connectivity.

Expected fragmentation pathways for benzyl (B1604629) alcohols often involve the loss of water (H₂O) or the hydroxymethyl group (-CH₂OH). libretexts.orgyoutube.comyoutube.comlibretexts.org However, without experimental data, the precise fragmentation pattern of this compound remains theoretical.

Technique Purpose Anticipated Ion for this compound
HRMS Accurate mass measurement and elemental composition determination.C₈H₈BrFO
ESI Soft ionization for polar molecules.[M+H]⁺, [M+Na]⁺, etc.
APCI Soft ionization for less polar, volatile molecules.[M+H]⁺ or M⁺
MS/MS Structural elucidation through controlled fragmentation.Analysis of fragment ions from a selected precursor.

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, its precise molecular geometry and arrangement within the crystal lattice could be determined.

Despite extensive searches, no publicly available crystallographic data for this compound has been found. The following subsections describe the type of information that such a study would provide.

Analysis of Molecular Packing and Crystal Lattice Interactions

An X-ray crystal structure would reveal how molecules of this compound are arranged in the solid state. This includes the identification of intermolecular interactions that govern the crystal packing, such as:

Hydrogen Bonding: The hydroxyl group (-OH) of the methanol moiety would likely act as a hydrogen bond donor and acceptor, playing a significant role in the crystal packing.

Halogen Bonding: The bromine atom could participate in halogen bonding interactions.

π-π Stacking: The aromatic ring could engage in π-π stacking interactions with neighboring molecules.

Insights into Conformational Preferences in the Solid State

The crystallographic data would provide precise bond lengths, bond angles, and torsion angles for the molecule. This information would offer a definitive view of the conformational preferences of this compound in the solid state, particularly the orientation of the hydroxymethyl group relative to the substituted phenyl ring.

Crystallographic Information Insights Gained
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal.
Space Group The symmetry of the crystal lattice.
Atomic Coordinates The precise 3D position of each atom in the molecule.
Intermolecular Distances Identification and characterization of hydrogen bonds, halogen bonds, and other non-covalent interactions.
Torsion Angles Determination of the molecule's preferred conformation in the solid state.

Computational and Theoretical Studies of 5 Bromo 4 Fluoro 2 Methylphenyl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

No published studies employing Density Functional Theory (DFT) to analyze the electronic structure of (5-Bromo-4-fluoro-2-methylphenyl)methanol (B6234073) were found. Such calculations would typically provide insights into the molecule's geometry, vibrational frequencies, and electronic properties.

Specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are fundamental to predicting a molecule's chemical reactivity and electronic transitions, are not available for this compound.

An Electrostatic Potential Surface (EPS) map for this compound, which would illustrate the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack, has not been reported in the scientific literature.

Conformational Analysis and Energy Landscape Mapping

Detailed conformational analysis and the mapping of the potential energy landscape of this compound have not been documented. This type of analysis is essential for understanding the molecule's flexibility and the relative stability of its different spatial arrangements.

There is no available research on the potential chiral and achiral conformations of this compound.

The influence of the ortho-fluorine and ortho-methyl substituents relative to the methanol (B129727) group on the conformational preferences of this compound has not been computationally investigated.

Reaction Mechanism Elucidation via Computational Modeling

No computational studies modeling the reaction mechanisms involving this compound could be located. Such research would be valuable for predicting its behavior in chemical transformations.

Transition State Analysis and Energy Barriers

There are no available studies that provide a transition state analysis for reactions involving this compound. Consequently, data on the energy barriers for any of its potential chemical transformations, which would be derived from such analyses, is also unavailable. This information is crucial for understanding reaction kinetics and mechanisms at a molecular level.

Kinetic Isotope Effect (KIE) Studies

No experimental or theoretical Kinetic Isotope Effect (KIE) studies have been reported for reactions involving this compound. KIE studies are instrumental in elucidating reaction mechanisms by identifying rate-determining steps and the nature of bond-breaking and bond-forming processes in the transition state. The absence of this data precludes a deeper mechanistic understanding of its reactivity.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

There are no published computational studies that predict the spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) of this compound. Furthermore, no research is available that compares theoretically predicted spectroscopic data with experimentally obtained spectra for this specific compound. Such comparative studies are vital for validating computational methods and providing a more detailed interpretation of experimental results.

Applications of 5 Bromo 4 Fluoro 2 Methylphenyl Methanol in Specialized Chemical Synthesis and Materials Science

Role as a Key Building Block for Advanced Organic Scaffolds

While substituted phenyl rings are fundamental in constructing complex organic molecules, the specific utility of the (5-Bromo-4-fluoro-2-methylphenyl)methanol (B6234073) scaffold is not extensively reported.

Potential in Materials Science and Polymer Chemistry

The potential for this compound in materials science exists due to its functional groups—a polymerizable hydroxyl group and reactive bromo- and fluoro-substituents. However, concrete examples of its use are not present in the available data.

Development of Specialized Reagents and Ligands

The structure of this compound could lend itself to the development of specialized reagents or ligands for catalysis. The hydroxyl group can be modified, and the aromatic ring offers sites for further functionalization. Nevertheless, no instances of this compound being developed into such reagents or ligands have been documented in the searched scientific databases.

Conclusion and Future Research Directions

Summary of the Current Research Landscape and Key Findings

Currently, there is a significant gap in the scientific literature concerning the synthesis, characterization, and application of (5-Bromo-4-fluoro-2-methylphenyl)methanol (B6234073). Research on polysubstituted aromatic compounds is often driven by their utility as intermediates in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com The unique substitution pattern of this molecule, featuring a bromine atom, a fluorine atom, a methyl group, and a hydroxymethyl group on a benzene (B151609) ring, suggests a rich and complex chemical profile.

The presence of both bromine and fluorine imparts distinct electronic and steric properties to the aromatic ring. Fluorine, being highly electronegative, can withdraw electron density, influencing the reactivity of the ring towards electrophilic and nucleophilic substitution reactions. numberanalytics.comstackexchange.com Conversely, the bromine atom serves as a versatile handle for various cross-coupling reactions. rsc.orgnih.gov The methyl group provides steric bulk and can influence the regioselectivity of reactions, while the benzylic alcohol functionality is a key site for further chemical transformations. organic-chemistry.org

Given the absence of direct studies, the "current research landscape" is best understood as a composite of the vast knowledge available for its constituent functional groups and related substituted aromatic compounds. The key "findings" are therefore inferred from these broader areas of organic chemistry.

Unexplored Reactivity and Novel Synthetic Opportunities

The multifunctionality of this compound presents numerous opportunities for exploring novel reactivity and synthetic pathways.

Table 1: Potential Synthetic Routes and Reactions

Reaction TypeReagents and ConditionsPotential Products
Oxidation of the Alcohol Mild oxidizing agents (e.g., PCC, DMP)5-Bromo-4-fluoro-2-methylbenzaldehyde (B6358712)
Substitution of the Alcohol Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃)(5-Bromo-4-fluoro-2-methylphenyl)methyl chloride/bromide
Palladium-Catalyzed Cross-Coupling Arylboronic acids (Suzuki), Alkynes (Sonogashira), Amines (Buchwald-Hartwig)Biaryl compounds, Aryl-alkynes, Aryl-amines
Lithium-Halogen Exchange Organolithium reagents (e.g., n-BuLi) followed by an electrophileFunctionalized aromatic compounds
Nucleophilic Aromatic Substitution Strong nucleophiles under specific conditionsReplacement of the fluorine or bromine atom

The benzylic alcohol can be readily oxidized to the corresponding aldehyde, which is a valuable precursor for a wide range of other functional groups. Furthermore, the hydroxyl group can be converted into a good leaving group, enabling nucleophilic substitution reactions to introduce other functionalities. organic-chemistry.orgresearchgate.net

The bromine atom is particularly significant for its potential in palladium-catalyzed cross-coupling reactions. rsc.orgnih.gov This would allow for the construction of carbon-carbon and carbon-heteroatom bonds, leading to a diverse array of more complex molecules. The reactivity of the aryl bromide in such couplings is well-established. acs.org

The fluorine atom's high electronegativity makes it a poor leaving group in typical nucleophilic aromatic substitution, but under certain conditions, its replacement could be explored. stackexchange.com More intriguingly, the fluorine atom significantly influences the electronic properties of the aromatic ring, which can affect the regioselectivity and rate of other reactions. nih.govacs.org

Lithium-halogen exchange at the bromine position using organolithium reagents could generate a highly reactive aryllithium species. wikipedia.orgorganicchemistrydata.orglibretexts.orgmasterorganicchemistry.com This intermediate could then be trapped with various electrophiles to introduce a wide range of substituents onto the aromatic ring.

Potential for Further Applications in Chemical Sciences and Technology

The structural motifs present in this compound suggest its potential as a valuable building block in several areas of chemical science and technology.

Medicinal Chemistry: Fluorinated aromatic compounds are of great interest in drug discovery. numberanalytics.comnumberanalytics.com The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The bromo- and hydroxymethyl groups provide synthetic handles to incorporate this scaffold into larger, biologically active molecules.

Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides often involves the synthesis of halogenated aromatic compounds to improve efficacy and environmental persistence.

Materials Science: Fluorinated aromatic compounds are used in the synthesis of advanced materials with unique properties, such as liquid crystals, polymers with high thermal stability, and materials for organic electronics. nih.govnumberanalytics.com The potential for this compound to be polymerized or incorporated into larger functional materials is an area ripe for exploration. The development of sustainable and biodegradable fluorinated compounds is an emerging trend in this field. datainsightsmarket.comgoogle.com

Organic Synthesis: As a multifunctional building block, this compound could serve as a versatile starting material for the synthesis of a wide range of complex organic molecules. Its unique substitution pattern could be exploited to achieve specific stereochemical and regiochemical outcomes in multi-step syntheses.

Future research should focus on the efficient synthesis of this compound, followed by a systematic investigation of its reactivity. Elucidating its spectroscopic and crystallographic properties will also be crucial. The insights gained from such studies will undoubtedly pave the way for its application in the development of new technologies and functional molecules.

Q & A

Basic: What are the key considerations for optimizing synthetic routes of (5-Bromo-4-fluoro-2-methylphenyl)methanol to minimize side reactions?

The synthesis typically involves sequential halogenation of a phenylmethanol precursor. Key factors include:

  • Regioselectivity : Bromine and fluorine substituents can compete for ortho/para positions; directing groups (e.g., methyl) influence substitution patterns .
  • Reagent selection : Use bromine (Br₂) for bromination and DAST (diethylaminosulfur trifluoride) for fluorination to enhance efficiency .
  • Temperature control : Lower temperatures (0–5°C) reduce over-halogenation, while higher temperatures (40–60°C) improve reaction rates for stubborn substitutions .
  • Purification : Column chromatography with hexane/ethyl acetate (7:3) effectively separates isomers due to polar hydroxyl group interactions .

Basic: How can spectroscopic data (NMR, IR) resolve structural ambiguities in halogenated phenylmethanol derivatives?

  • ¹H NMR : The methyl group (2-CH₃) appears as a singlet (~δ 2.3 ppm), while the aromatic proton adjacent to fluorine shows splitting (J = 8–10 Hz) due to F coupling .
  • ¹³C NMR : Fluorine induces significant deshielding; C-F typically resonates at ~δ 160–165 ppm, while C-Br appears at ~δ 110–120 ppm .
  • IR : A broad O-H stretch (~3400 cm⁻¹) confirms the methanol group; C-Br and C-F vibrations appear at ~600–700 cm⁻¹ and ~1200 cm⁻¹, respectively .

Advanced: How do steric and electronic effects of halogen substituents influence structure-activity relationships (SAR) in enzyme inhibition studies?

  • Halogen bonding : Bromine’s polarizability enhances interactions with hydrophobic enzyme pockets (e.g., SGLT2), while fluorine’s electronegativity stabilizes hydrogen bonds with catalytic residues .
  • Steric hindrance : The 2-methyl group restricts rotation, potentially improving binding specificity but reducing solubility. Comparative studies with analogs (e.g., 5-chloro derivatives) show a 30% drop in activity when methyl is replaced with bulkier groups .
  • Data contradiction resolution : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., pH affecting protonation states) or impurities in halogenated intermediates .

Advanced: What challenges arise in X-ray crystallography of this compound, and how are they addressed?

  • Low electron density : Bromine’s high atomic number overshadows lighter atoms (F, C); using synchrotron radiation (λ = 0.7–1.0 Å) improves resolution .
  • Disorder modeling : Fluorine and methyl groups may exhibit positional disorder. SHELXL refinement with ISOR/DFIX restraints stabilizes thermal parameters .
  • Hydrogen bonding : The methanol O-H forms intermolecular bonds (2.8–3.0 Å) with adjacent molecules, confirmed via ORTEP-3 visualization .

Advanced: How can computational modeling predict the compound’s interaction with biological targets like SGLT2?

  • Docking studies : AutoDock Vina or Glide identifies binding poses, with bromine occupying a hydrophobic cleft near Val135 and fluorine forming hydrogen bonds with Gln138 .
  • MD simulations : GROMACS simulations (100 ns) reveal stable binding via halogen-π interactions with Phe98, validated by RMSD (<2.0 Å) and binding free energy (ΔG ≈ −9.5 kcal/mol) .

Methodological: What strategies optimize HPLC analysis for quantifying this compound in reaction mixtures?

  • Column selection : C18 columns (5 µm, 250 mm) with acetonitrile/water (60:40) as mobile phase achieve baseline separation (retention time ~8.2 min) .
  • Detection : UV at 254 nm captures bromine’s strong absorbance; FLD (λₑₓ = 270 nm, λₑₘ = 320 nm) enhances sensitivity for trace impurities .
  • Validation : Linearity (R² > 0.999) across 0.1–100 µg/mL, LOD = 0.05 µg/mL, and recovery rates (98–102%) ensure robustness .

Interdisciplinary: How is this compound applied in materials science for designing functional polymers?

  • Monomer synthesis : The methanol group undergoes esterification with acryloyl chloride, yielding a UV-crosslinkable monomer for conductive polymers .
  • Optoelectronic properties : Halogen substituents lower bandgap (Eg ≈ 2.8 eV) in polyaryl ethers, measured via UV-Vis and DFT calculations .
  • Thermal stability : TGA shows decomposition onset at 280°C, suitable for high-temperature applications .

Safety and Handling: What precautions are critical when handling this compound in lab settings?

  • PPE : Nitrile gloves, chemical goggles, and flame-retardant lab coats mitigate skin/eye contact risks (H315, H319) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation (H335) .
  • Storage : Store at 4–8°C in amber vials to prevent photodegradation; shelf life ≈ 6 months .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.